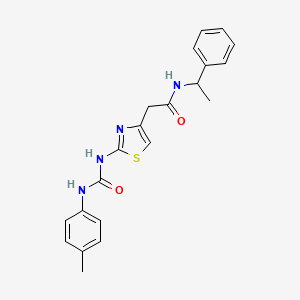

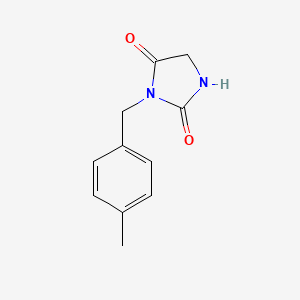

3-(4-Methylbenzyl)imidazolidine-2,4-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of imidazolidine-2,4-dione derivatives involves a two- and three-way optimization of 3 and 4CR by Knoevenagel condensation . In another attempt, two and three Bucherer–Berg modified with 5 and 7CR directed to synthesize larger homologous molecules were used .Molecular Structure Analysis

The structure of these derivatives was confirmed by FT-IR, 1HNMR, 13CNMR, and Elemental analysis .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include Knoevenagel condensation . The final product of bis-compounds was obtained under reflux .Physical And Chemical Properties Analysis

Unfortunately, there is limited information available about the physical and chemical properties of this specific compound.Applications De Recherche Scientifique

Synthesis and Medicinal Potential

Synthesis and Antidepressant Activity : A derivative, 5-(4-Dimethylaminobenzyl)imidazolidine-2,4-dione, exhibits potential antidepressant activity, distinct from traditional tricyclic antidepressants and monoamine oxidase inhibitors (Wessels, Schwan, & Pong, 1980).

DNA Binding and Anticancer Properties : Imidazolidine derivatives demonstrate significant DNA binding affinity, indicating potential as effective anticancer drugs. Their DNA binding propensity is comparable or greater than many clinically used anticancer drugs (Shah et al., 2013).

Chemical and Electrochemical Studies

Electrochemical Oxidation : The electrochemical behavior of imidazolidine derivatives, including 5-(4-methoxybenzylidene)imidazolidine-2,4-dione, has been examined, shedding light on their structure-activity relationships and biochemical actions (Nosheen et al., 2012).

Corrosion Inhibition for Mild Steel : 3-Methyl-5,5′-diphenylimidazolidine-2,4-dione (MPIM) has been used as a corrosion inhibitor for mild steel in HCl solution. It exhibits significant inhibition efficiency, providing insights into chemisorption mechanisms (Elbarki et al., 2020).

Pharmacological and Biological Activity

Antinociceptive Effect : A hydantoin derivative, 3-Phenyl-5-(4-ethylphenyl)-imidazolidine-2,4-dione, exhibits antinociceptive effects in mice, suggesting potential for pain treatment (Queiroz et al., 2015).

Synthesis of Novel Analogs : The synthesis of novel N-benzyl aplysinopsin analogs, including imidazolidine derivatives, and their evaluation as potential anticancer agents highlight the medicinal chemistry applications of these compounds (Penthala, Yerramreddy, & Crooks, 2011).

Metabolic Profiling in Drug Development : The study of the in vitro metabolic profile of a synthetic α2-adrenergic agonist, which is an imidazolidine derivative, provides essential data for pharmacokinetic studies and assessment of drug safety and efficacy (Cardoso et al., 2019).

Material Science and Polymer Research

- Thermal Properties of Novel Polymers : Research on the thermal properties of polymers based on poly(hydantoin-methyl-p-styrene) and their substrates, including imidazolidine derivatives, reveals insights into their thermal stability and degradation mechanisms, important for material science applications (Kaczmarek, Chylińska, & Ziegler-Borowska, 2012).

Mécanisme D'action

Target of Action

Similar compounds have been shown to interact with the voltage-gated sodium channel inner pore (vgcip) and various bacterial proteins .

Mode of Action

It’s known that similar compounds can bind to their targets, leading to changes in the function of these targets .

Biochemical Pathways

Similar compounds have been shown to affect various pathways, leading to downstream effects such as anticonvulsant and antibacterial activities .

Result of Action

Similar compounds have been shown to exhibit significant activities such as anticonvulsant and antibacterial effects .

Orientations Futures

Analyse Biochimique

Biochemical Properties

Similar compounds, such as imidazolidine-2,4-dione derivatives, have been reported to exhibit remarkable biological activities .

Cellular Effects

Related compounds have been reported to exhibit antimicrobial and antifungal activities .

Molecular Mechanism

Related compounds have been shown to have binding affinity towards certain proteins, suggesting potential enzyme inhibition or activation .

Temporal Effects in Laboratory Settings

There is currently no specific information available on the temporal effects of 3-(4-Methylbenzyl)imidazolidine-2,4-dione in laboratory settings .

Dosage Effects in Animal Models

No specific studies have been conducted to evaluate the dosage effects of this compound in animal models .

Transport and Distribution

The transport and distribution of this compound within cells and tissues have not been studied .

Propriétés

IUPAC Name |

3-[(4-methylphenyl)methyl]imidazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-8-2-4-9(5-3-8)7-13-10(14)6-12-11(13)15/h2-5H,6-7H2,1H3,(H,12,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQSYRAMENYOQIK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C(=O)CNC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-2-methyl-1-((1-(styrylsulfonyl)piperidin-4-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B2580933.png)

![3-{9H-pyrido[3,4-b]indol-3-yl}propanoic acid](/img/structure/B2580936.png)

![N,8-dimethyl-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B2580937.png)

![(3,4-Dimethylphenyl)(8-(4-ethylpiperazin-1-yl)-[1,3]dioxolo[4,5-g]quinolin-7-yl)methanone](/img/structure/B2580941.png)

![6-[5-(2,5-Dimethylfuran-3-carbonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2580943.png)

![2-methyl-1H-imidazo[4,5-b]pyridine](/img/structure/B2580945.png)

![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-1-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B2580951.png)